Dimerization Inhibition vs. Dimer Dissociation Affinity
The foundational study by Zhang et al. (1991) determined that Ac-Thr-Leu-Asn-Phe-COOH binds to inactive HIV-1 protease protomers with a dissociation constant Ki = 45.1 ± 1.8 µM, preventing their association into active dimers [1]. Under identical conditions (pH 5.0, 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 37 °C), the equilibrium dissociation constant of the native dimer is Kd = 3.6 ± 1.9 nM [1]. The 12,500-fold difference between Ki and Kd quantifies the energetic barrier the inhibitor must overcome to disrupt the pre-formed dimer, providing a benchmark for any dimerization inhibitor candidate.
| Evidence Dimension | Protomer-inhibitor dissociation constant (Ki) vs. dimer dissociation constant (Kd) |
|---|---|
| Target Compound Data | Ki = 45.1 ± 1.8 µM (Ac-Thr-Leu-Asn-Phe-COOH binding to HIV-1 protease protomers) |
| Comparator Or Baseline | Kd = 3.6 ± 1.9 nM (HIV-1 protease dimer dissociation without inhibitor) |
| Quantified Difference | Ki / Kd ≈ 12,500-fold; inhibitor must overcome strong dimer interface |
| Conditions | pH 5.0, 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 37 °C; fluorogenic substrate hydrolysis assay |
Why This Matters
This is the only tetrapeptide for which both Ki and Kd have been experimentally determined in the same study, enabling direct calculation of the thermodynamic barrier to dimer disruption—a critical parameter for selecting reference inhibitors in dimerization-targeted drug discovery programs.
- [1] Zhang ZY, Poorman RA, Maggiora LL, Heinrikson RL, Kézdy FJ. Dissociative inhibition of dimeric enzymes. Kinetic characterization of the inhibition of HIV-1 protease by its COOH-terminal tetrapeptide. J Biol Chem. 1991;266(24):15591-4. PMID: 1874717. View Source
